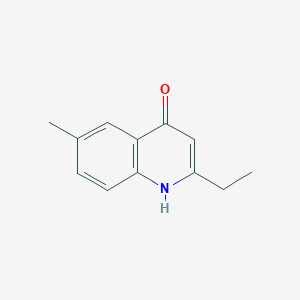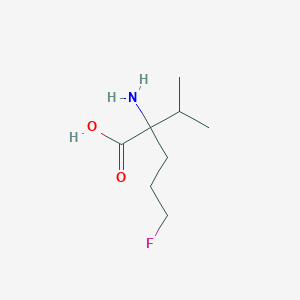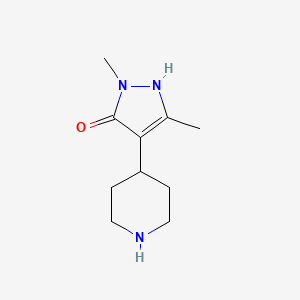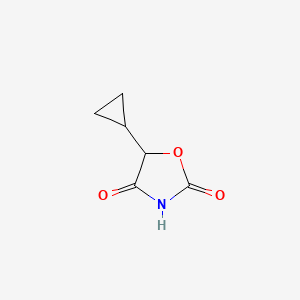![molecular formula C8H6N2O2 B13193619 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13193619.png)
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as furopyridines. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with an amino group at the 4-position and an aldehyde group at the 2-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanopyridine with furan in the presence of a base, followed by reduction and subsequent formylation to introduce the aldehyde group . The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile and catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-chlorosuccinimide for chlorination reactions.
Major Products:
Oxidation: 4-Aminofuro[3,2-c]pyridine-2-carboxylic acid.
Reduction: 4-Aminofuro[3,2-c]pyridine-2-methanol.
Substitution: 4-Chloro-4-aminofuro[3,2-c]pyridine-2-carbaldehyde.
Scientific Research Applications
4-Aminofuro[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can act as ligands in coordination chemistry. These interactions can modulate the activity of enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Comparison: 4-Aminofuro[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other furopyridines, it has a higher reactivity due to the presence of both an amino and an aldehyde group, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
4-aminofuro[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H,(H2,9,10) |
InChI Key |
OMZGVUXHZVREMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)

![7-Methylspiro[2.5]octan-5-one](/img/structure/B13193576.png)



![3-(Iodomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13193596.png)


